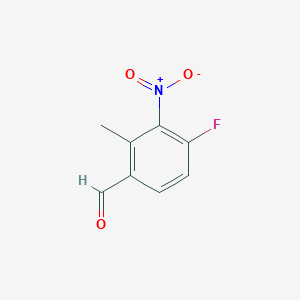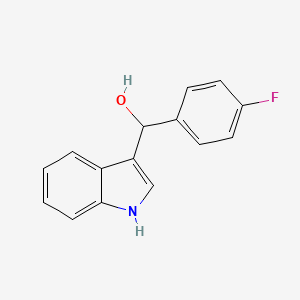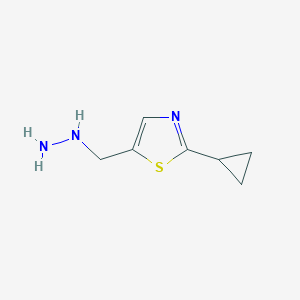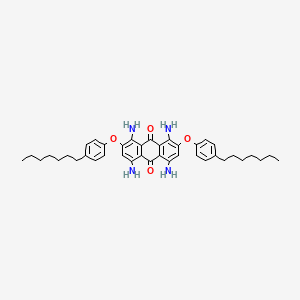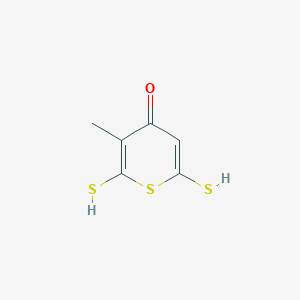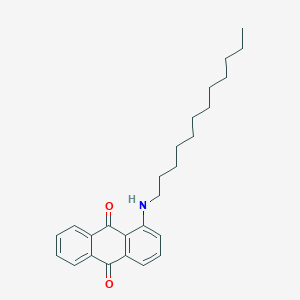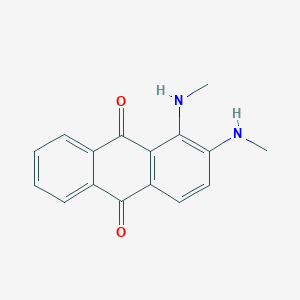
9,10-Anthracenedione, 1,2-bis(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dyes, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of two methylamino groups attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of anthracene-9,10-dione with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield . The reaction can be represented as follows:
[ \text{Anthracene-9,10-dione} + 2 \text{CH}_3\text{NH}_2 \rightarrow \text{1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pharmaceutical industries .
Wissenschaftliche Forschungsanwendungen
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and as an analytical reagent for metal ion detection.
Wirkmechanismus
The mechanism of action of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with cellular proteins and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications, where it targets rapidly dividing cancer cells . The compound also exhibits redox activity, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer activity.
Anthraquinone: The parent compound with various derivatives used in dyes and pharmaceuticals.
Uniqueness
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its dual methylamino substitution, which enhances its solubility and reactivity compared to other anthracenedione derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Eigenschaften
CAS-Nummer |
59222-14-9 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1,2-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-12-8-7-11-13(14(12)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3 |
InChI-Schlüssel |
NRWJVAOAOUKRCS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


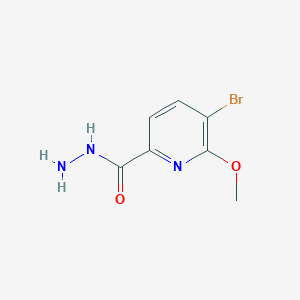

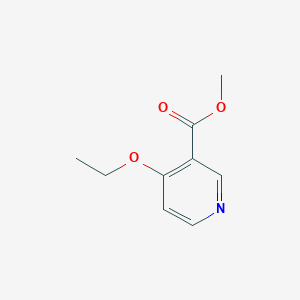
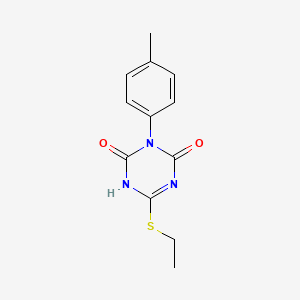

![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
